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nickel iodide hexahydrate

Solid-state physics Semiconductor materials Photoconductivity

Nickel iodide hexahydrate (CAS 7790-34-3, molecular formula NiI₂·6H₂O, molecular weight 420.59 g/mol) is the fully hydrated form of nickel(II) iodide, crystallizing as bluish-green monoclinic crystals of the aquo complex [Ni(H₂O)₆]I₂. The compound is paramagnetic, highly water-soluble (124.2 g/100 mL at 0 °C, 188.2 g/100 mL at 100 °C), and also soluble in alcohols.

Molecular Formula H12I2NiO6
Molecular Weight 420.59 g/mol
Cat. No. B8023088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenickel iodide hexahydrate
Molecular FormulaH12I2NiO6
Molecular Weight420.59 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Ni](I)I
InChIInChI=1S/2HI.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2
InChIKeyIBSOYFJDSVROOT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Iodide Hexahydrate (NiI₂·6H₂O) – Procurement-Grade Chemical Identity and Baseline Characterization


Nickel iodide hexahydrate (CAS 7790-34-3, molecular formula NiI₂·6H₂O, molecular weight 420.59 g/mol) is the fully hydrated form of nickel(II) iodide, crystallizing as bluish-green monoclinic crystals of the aquo complex [Ni(H₂O)₆]I₂ [1]. The compound is paramagnetic, highly water-soluble (124.2 g/100 mL at 0 °C, 188.2 g/100 mL at 100 °C), and also soluble in alcohols [1]. It loses its six waters of crystallization at approximately 43 °C and is markedly hygroscopic and deliquescent [1]. Industrially, the compound serves as a catalyst precursor in carbonylation chemistry, a reagent in samarium(II) iodide-mediated organic transformations, and a passivation agent in perovskite photovoltaics [1][2]. Commercial availability spans a wide purity range from 98% to 99.999% (5N), with some suppliers offering ultra-high-purity forms up to 99.9999% (6N) for semiconductor and thin-film applications [3].

Why Nickel Iodide Hexahydrate Cannot Be Freely Substituted with Other Nickel(II) Halide Hydrates


Nickel(II) halide hydrates—NiCl₂·6H₂O, NiBr₂·xH₂O, and NiI₂·6H₂O—are frequently treated as interchangeable sources of Ni²⁺. However, the halide counterion exerts a profound, quantifiable influence on electronic structure, catalytic reactivity, dehydration thermodynamics, and materials processing outcomes. The photoconductivity energy gap varies by more than a factor of 2.6 across the halide series (1.8 eV for NiI₂ vs. 4.7 eV for NiCl₂ at 100 K) [1]. The degree of Ni–ligand covalence follows the order NiI₂ > NiBr₂ > NiCl₂, directly affecting catalytic electron-transfer kinetics [2]. In electroplating, iodide ions at concentrations above 0.1 M produce nickel films with entirely different crystal texture and substantially higher internal tensile stress than chloride or bromide baths [3]. In SmI₂-mediated organic synthesis, NiI₂ is uniquely competent as a co-catalyst; reactions that fail completely in its absence proceed in high yields when it is present at just 1 mol% loading [4]. These differences are not incremental—they represent qualitative divergence in mechanism, structure, and performance that make simple anion-for-anion substitution scientifically and industrially untenable.

Nickel Iodide Hexahydrate – Comparator-Based Quantitative Evidence for Scientific Selection


Photoconductivity Energy Gap: NiI₂ Exhibits a 2.6-Fold Smaller Bandgap than NiCl₂

Single-crystal photoconductivity measurements at 100 K reveal that NiI₂ possesses a charge-transfer energy gap of 1.8 eV, compared with 3.5 eV for NiBr₂ and 4.7 eV for NiCl₂ [1]. The energy gap in these layered materials is governed by transitions from the halide p-band to Ni 3d states, making the halide identity the dominant determinant of electronic structure [1]. This represents a 2.6-fold reduction in bandgap from chloride to iodide, not a minor perturbation.

Solid-state physics Semiconductor materials Photoconductivity

Ni–Ligand Covalence: NiI₂ Exhibits the Highest Degree of Covalent Bonding Among Nickel Dihalides

First-principles discrete variational multi-electron (DV-ME) calculations and exchange charge model (ECM) crystal field analyses independently establish the covalence order as NiI₂ > NiBr₂ > NiCl₂ [1][2]. The molecular orbital population analysis shows that the degree of Ni 3d–ligand p orbital mixing increases systematically with halide atomic number, arising from greater spatial extension and polarizability of the iodide 5p orbitals compared to bromide 4p and chloride 3p orbitals [1][2]. Racah parameter B values—a measure of interelectronic repulsion that decreases with increasing covalency—follow the same trend across the series [2].

Coordination chemistry Spectroscopy Crystal field theory

SmI₂-Mediated Barbier-Type Reactions: NiI₂ Is an Essential Co-Catalyst; Reactions Fail Without It

In SmI₂-mediated Barbier-type reactions of cyclic acid anhydrides with alkyl iodides, the presence of catalytic NiI₂ (1 mol% relative to SmI₂) is required for product formation; without NiI₂, no reaction occurs [1]. The same absolute dependence is observed in Barbier-type reactions of nitriles and alkyl iodides with SmI₂, where a catalytic amount of NiI₂ enables smooth conversion to the corresponding ketones [2]. This on/off catalytic function is unique to NiI₂ among nickel halides in this specific context; the mechanism involves in situ generation of reactive Ni(0) species that mediate the key carbon–carbon bond-forming step [1][2].

Organic synthesis Samarium(II) iodide chemistry Lanthanide-mediated reactions

Electroplating: Iodide Ions from NiI₂·6H₂O Produce Fundamentally Different Nickel Film Texture and Internal Stress than Chloride or Bromide

A systematic study of halide ion effects in high-speed nickel sulfamate electroplating baths demonstrates that iodide additions produce nickel deposits with qualitatively different microstructure than chloride or bromide additions [1]. At iodide concentrations above 0.1 M, the deposited nickel films exhibit a fine granular texture with disordered crystal orientation, whereas chloride and bromide baths (0.1–0.5 M) yield block- and pyramid-like textures with a preferential (200) orientation [1]. The internal tensile stress in 20 μm thick iodide-derived nickel films is considerably higher than the 140–170 MPa range characteristic of chloride- and bromide-derived films [1].

Electroplating Nickel metallization Thin-film stress engineering

Dehydration Temperature: NiI₂·6H₂O Loses Water at 43 °C, Enabling Low-Temperature Anhydrous Activation vs. NiCl₂·6H₂O at 224 °C

Nickel iodide hexahydrate undergoes complete water loss at approximately 43 °C, a temperature dramatically lower than the first dehydration step of nickel chloride hexahydrate, which occurs at a mean temperature of 224 °C (with release of 5 H₂O molecules) [1][2]. The full dehydration of NiCl₂·6H₂O requires temperatures up to ~400 °C and proceeds through multiple intermediate hydrate phases, whereas NiI₂·6H₂O transitions directly from the hexahydrate to the anhydrous form near ambient warming conditions [1][2]. This enormous difference—over 180 °C in onset dehydration temperature—reflects the weaker hydrogen-bonding network in the iodide system and the larger lattice spacing accommodating the bulky iodide anion [2][3].

Thermal analysis Precursor chemistry Anhydrous materials synthesis

Nickel Iodide Hexahydrate – Evidence-Backed Research and Industrial Application Scenarios


Co-Catalyst for Samarium(II) Iodide-Mediated Reductive Coupling in Synthetic Organic Chemistry

NiI₂·6H₂O is the established co-catalyst of choice for SmI₂-mediated Barbier-type reactions of cyclic anhydrides, keto acids, nitriles, and alkyl iodides. At just 1 mol% loading relative to SmI₂, it enables high-yield formation of disubstituted lactones and ketones that are completely inaccessible without it [1][2]. Procurement of high-purity NiI₂·6H₂O (≥98%) is critical: trace anhydrous contamination or chloride carryover from alternative nickel sources can poison the in situ generation of active Ni(0) species upon which the catalytic cycle depends [1]. The hexahydrate form is preferred for ease of handling and dissolution in the THF-based reaction medium.

Surface Passivation Agent for Inorganic Perovskite Solar Cells

NiI₂·6H₂O serves as an inorganic halide salt passivation agent for iodine vacancy defects in CsPbI₃₋ₓBrₓ inorganic perovskite solar cells. NiI₂-treated devices with a 1.80 eV bandgap achieve a power conversion efficiency of 19.53% with an open-circuit voltage of 1.36 V and a voltage deficit of only 0.44 V [3]. Critically, the treated devices maintain 95.7% of initial efficiency after 300 hours of continuous maximum-power-point illumination under N₂, demonstrating that NiI₂ passivation addresses both efficiency and stability simultaneously [3]. The same NiI₂ treatment enables monolithic perovskite/silicon tandem cells reaching 22.95% efficiency [3]. Procurement considerations: high-purity NiI₂·6H₂O (≥99.9%) is recommended to avoid introducing metallic impurities that could act as recombination centers.

Precursor for Anhydrous NiI₂ in Non-Aqueous Catalysis and CVD/ALD via Low-Temperature Dehydration

The uniquely low dehydration temperature of NiI₂·6H₂O (~43 °C) compared with NiCl₂·6H₂O (first step at 224 °C) makes it the preferred precursor when anhydrous NiI₂ is required for moisture-sensitive applications [4][5]. Gentle warming suffices to generate anhydrous NiI₂ for use in non-aqueous carbonylation catalysis, nickel complex synthesis, and chemical vapor deposition of nickel-containing thin films. This low-temperature activation pathway avoids the thermal decomposition, oxide contamination, and equipment corrosion risks associated with high-temperature dehydration of other nickel halide hydrates [5]. For CVD/ALD applications, ultra-high-purity grades (≥99.999%, 5N) are commercially available [6].

Electroplating Bath Additive for Engineering High-Stress, Fine-Grained Nickel Deposits

When dissolved in nickel sulfamate electroplating baths at concentrations above 0.1 M, NiI₂·6H₂O generates iodide ions that produce nickel films with a fine granular texture and disordered crystal orientation—a microstructural outcome fundamentally different from the block-like, (200)-oriented deposits obtained from chloride or bromide baths [7]. The resulting films exhibit substantially higher internal tensile stress, exceeding the 140–170 MPa typical of chloride/bromide systems [7]. This unique stress–texture combination is valuable for applications requiring high-hardness nickel coatings, sacrificial layer electroforming, or controlled-stress microelectromechanical systems (MEMS) fabrication.

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